Cas no 1353965-85-1 (N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide)
![N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide structure](https://ja.kuujia.com/scimg/cas/1353965-85-1x500.png)
N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide 化学的及び物理的性質
名前と識別子
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- N-[1-(2-amino-acetyl)-pyrrolidin-3-ylmethyl]-n-ethyl-acetamide
- N-((1-(2-Aminoacetyl)pyrrolidin-3-yl)methyl)-N-ethylacetamide
- AM93488
- N-[1-(2-Aminoacetyl)pyrrolidin-3-ylmethyl]-N-ethylacetamide
- N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide
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- インチ: 1S/C11H21N3O2/c1-3-13(9(2)15)7-10-4-5-14(8-10)11(16)6-12/h10H,3-8,12H2,1-2H3
- InChIKey: IQTRGTBCNOJICI-UHFFFAOYSA-N
- SMILES: O=C(CN)N1CCC(CN(C(C)=O)CC)C1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 268
- トポロジー分子極性表面積: 66.6
N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM497175-1g |
N-((1-(2-Aminoacetyl)pyrrolidin-3-yl)methyl)-N-ethylacetamide |
1353965-85-1 | 97% | 1g |
$1378 | 2023-01-01 | |
Fluorochem | 084729-500mg |
N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide |
1353965-85-1 | 500mg |
£694.00 | 2022-03-01 |
N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide 関連文献
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamideに関する追加情報
N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide: A Comprehensive Overview
The compound N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide, identified by the CAS number 1353965-85-1, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of acetamides, which are widely studied for their diverse applications in drug design and material science. The molecule's structure is characterized by a pyrrolidine ring, an amino acetyl group, and an ethyl substituent, making it a versatile compound for further research and development.
Recent studies have highlighted the importance of N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide in the context of bioactive molecules. Its unique structure allows for interactions with various biological systems, potentially leading to innovative therapeutic agents. Researchers have explored its role in modulating enzyme activity, particularly in pathways related to neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to influence these pathways has been documented in several peer-reviewed journals, underscoring its potential as a lead compound for drug discovery.
The synthesis of CAS No. 1353965-85-1 involves a multi-step process that combines principles of organic chemistry, including nucleophilic acyl substitution and ring-forming reactions. The use of advanced catalytic systems has improved the yield and purity of the compound, making it more accessible for large-scale production. This has facilitated its application in preclinical studies, where its pharmacokinetic properties and bioavailability are being rigorously evaluated.
In terms of structural analysis, the molecule exhibits a high degree of symmetry, which contributes to its stability under various chemical conditions. Computational chemistry techniques, such as molecular docking and quantum mechanics simulations, have provided insights into its interaction with target proteins. These studies have revealed that the compound has a strong binding affinity for certain receptors, which is a critical factor in determining its efficacy as a therapeutic agent.
The application of N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide extends beyond pharmacology into materials science. Its ability to form stable amide bonds makes it a valuable component in the synthesis of polymeric materials with tailored properties. Recent advancements in polymer chemistry have leveraged this compound to develop biodegradable polymers with applications in drug delivery systems and tissue engineering.
Moreover, the environmental impact of this compound has been a subject of recent research. Studies have shown that it exhibits low toxicity towards aquatic organisms, making it a safer alternative to traditional chemicals used in industrial processes. This aligns with global efforts to promote sustainable chemistry practices and reduce ecological footprints.
In conclusion, CAS No. 1353965-85-1, or N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide, represents a promising compound with multifaceted applications across various scientific domains. Its structural complexity, coupled with its favorable biological and chemical properties, positions it as a key player in future innovations within the fields of medicine and materials science.
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